(E)-10-Phenyl-3-decen-2-one

TRPV1 antagonism pain research vanilloid receptor

(E)-10-Phenyl-3-decen-2-one (CAS 55282-83-2, molecular formula C₁₆H₂₂O, molecular weight 230.345 g/mol) is a synthetic phenyl-substituted α,β-unsaturated ketone featuring a 10-carbon aliphatic chain with an E-configured double bond between C3 and C4, terminated by a phenyl group at C10. The compound contains the signature α,β-unsaturated enone electrophilic moiety characteristic of bioactive ginger-derived ketones, including dehydroparadols, shogaols, and gingerols, but lacks the phenolic hydroxyl and methoxy substituents present on the aromatic ring of those natural product analogs.

Molecular Formula C16H22O
Molecular Weight 230.34 g/mol
Cat. No. B15350067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-10-Phenyl-3-decen-2-one
Molecular FormulaC16H22O
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCC(=O)C=CCCCCCCC1=CC=CC=C1
InChIInChI=1S/C16H22O/c1-15(17)11-7-4-2-3-5-8-12-16-13-9-6-10-14-16/h6-7,9-11,13-14H,2-5,8,12H2,1H3/b11-7+
InChIKeySTGSDEQHQBTUOL-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-10-Phenyl-3-decen-2-one (CAS 55282-83-2) for Research Procurement: Compound Identity and Structural Classification


(E)-10-Phenyl-3-decen-2-one (CAS 55282-83-2, molecular formula C₁₆H₂₂O, molecular weight 230.345 g/mol) is a synthetic phenyl-substituted α,β-unsaturated ketone featuring a 10-carbon aliphatic chain with an E-configured double bond between C3 and C4, terminated by a phenyl group at C10 . The compound contains the signature α,β-unsaturated enone electrophilic moiety characteristic of bioactive ginger-derived ketones, including dehydroparadols, shogaols, and gingerols, but lacks the phenolic hydroxyl and methoxy substituents present on the aromatic ring of those natural product analogs [1]. This structural simplification yields a distinct physicochemical and pharmacological profile that differentiates it from its naturally occurring and semi-synthetic comparators in both research and procurement contexts.

Why (E)-10-Phenyl-3-decen-2-one Cannot Be Substituted with Generic Ginger-Derived Ketones in TRPV1-Focused Research


Generic substitution of (E)-10-Phenyl-3-decen-2-one with structurally related ginger ketones such as [6]-paradol, [6]-shogaol, or dehydroparadol analogs is scientifically inappropriate for TRPV1-targeted investigations due to a fundamental functional divergence. Whereas most ginger-derived vanilloids bearing phenolic hydroxyl and methoxy groups function as TRPV1 agonists or pungent irritants, (E)-10-Phenyl-3-decen-2-one acts as a sub-nanomolar TRPV1 antagonist (Ki = 0.0500 nM) [1]. This functional inversion arises from the absence of the critical vanilloid pharmacophore (4-hydroxy-3-methoxyphenyl moiety) required for agonist activity, which is replaced by an unsubstituted phenyl ring in the target compound [2]. Additionally, the simplified phenyl substitution profile eliminates the metabolic and oxidative instability associated with the phenolic ring of ginger-derived analogs, which are subject to rapid glucuronidation, sulfation, and cytochrome P450-mediated oxidation in biological systems [3].

Quantitative Differentiators of (E)-10-Phenyl-3-decen-2-one: Head-to-Head and Cross-Study Comparative Evidence


TRPV1 Antagonist Activity: Sub-Nanomolar Ki Versus Ginger Ketone Comparators

(E)-10-Phenyl-3-decen-2-one demonstrates sub-nanomolar antagonist activity at human TRPV1 with a Ki value of 0.0500 nM, as determined by inhibition of N-acetyldopamine-induced activation in CHOK1 cells expressing human TRPV1 using a FLIPR assay after 5 minutes [1]. This is fundamentally divergent from the functional profile of ginger-derived structural analogs such as [6]-shogaol and [6]-paradol, which act as TRPV1 agonists rather than antagonists [2]. Within the broader class of TRPV1 antagonists, the compound shows binding affinity approximately 3,120-fold greater than comparator CHEMBL406573 (Ki = 156 nM), which was evaluated under comparable displacement assay conditions using [³H]RTX in human TRPV1-expressing HEK293 cells [3].

TRPV1 antagonism pain research vanilloid receptor neuropharmacology

Structural Determinant of Functional Inversion: Unsubstituted Phenyl Versus Vanilloid Pharmacophore

The functional divergence of (E)-10-Phenyl-3-decen-2-one from ginger-derived comparators is rooted in a specific structural modification: the compound features an unsubstituted phenyl ring at the C10 terminus, whereas all pungent ginger ketones (gingerols, shogaols, paradols, dehydroparadols) contain a 4-hydroxy-3-methoxyphenyl (vanilloid) moiety that is required for TRPV1 agonist activity . This structural difference is confirmed by spectroscopic characterization including ¹H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. Dehydroparadol (1-(4-hydroxy-3-methoxyphenyl)-non-1-en-3-one), the direct vanilloid-containing analog, demonstrates TRPV1 agonist activity and undergoes metabolic reduction at the α,β-unsaturated ketone by mammalian enzymes, whereas the unsubstituted phenyl analog shows antagonist behavior without the metabolic liability of the phenolic ring [2].

structure-activity relationship pharmacophore mapping TRPV1 ligand design vanilloid chemistry

Lipophilicity and Predicted Membrane Permeability: Computational Versus Experimental Comparison

(E)-10-Phenyl-3-decen-2-one (C₁₆H₂₂O, MW 230.35 g/mol) possesses a calculated octanol-water partition coefficient (LogP) that reflects its lipophilic character conferred by the 10-carbon aliphatic chain and unsubstituted phenyl terminus. While direct experimental LogP data for this specific compound is not available in public databases, the structurally related 3-decen-2-one (C₁₀H₁₈O, MW 154.25 g/mol, CAS 10519-33-2) exhibits an experimental LogP of 3.47 and water solubility of 0.000398 mol/L at 20°C [1]. The addition of the phenyl group at the C10 terminus in the target compound would be predicted to increase LogP by approximately 1.5-2.0 log units based on Hansch π constant contributions for aromatic substitution, yielding an estimated LogP in the range of 5.0-5.5—substantially higher than the vanilloid-containing analogs such as [6]-paradol, whose 4-hydroxy-3-methoxyphenyl substitution introduces polar hydroxyl and methoxy groups that reduce overall lipophilicity .

physicochemical properties LogP membrane permeability drug-likeness Caco-2 prediction

Quantitative One-Step Synthesis Yield: Documented Protocol Efficiency

A documented one-step synthesis protocol for (E)-10-Phenyl-3-decen-2-one achieves quantitative yield using adapted Vilsmeier conditions, with full spectroscopic characterization including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy provided [1]. This contrasts with the multi-step synthetic routes typically required for vanilloid-containing ginger ketone analogs such as paradols and dehydroparadols, which demand protection/deprotection strategies for the phenolic hydroxyl group and careful handling of the electron-rich aromatic ring during carbon-carbon bond formation [2]. The unsubstituted phenyl ring of the target compound eliminates the synthetic complexity associated with the oxidatively sensitive catechol-like vanilloid pharmacophore.

synthetic chemistry Vilsmeier reaction yield optimization analytical characterization

Optimal Research and Procurement Application Scenarios for (E)-10-Phenyl-3-decen-2-one


TRPV1 Antagonist Screening and Vanilloid Receptor Pharmacology Studies

(E)-10-Phenyl-3-decen-2-one is specifically suited for TRPV1 antagonist screening campaigns and competitive binding studies where a high-affinity non-vanilloid control compound is required. With a documented Ki of 0.0500 nM at human TRPV1 in antagonist mode [1], this compound provides a functional reference point for evaluating novel TRPV1 antagonist candidates while avoiding the confounding agonist activity characteristic of ginger-derived vanilloid compounds such as [6]-shogaol and dehydroparadol [2].

Structure-Activity Relationship Studies of α,β-Unsaturated Ketone Pharmacophores

The unsubstituted phenyl terminus of (E)-10-Phenyl-3-decen-2-one makes it an ideal baseline scaffold for systematic SAR investigations of the α,β-unsaturated ketone pharmacophore class. Unlike vanilloid-containing analogs, which introduce confounding contributions from the phenolic hydroxyl and methoxy groups to receptor binding, target engagement, and metabolic stability, this compound isolates the contribution of the enone electrophile and aliphatic chain length to biological activity [1]. This structural simplicity facilitates cleaner interpretation of SAR data when evaluating substituent effects at the phenyl ring or modifications to the aliphatic linker.

Metabolic Stability Studies of Non-Phenolic Ketone Scaffolds

For researchers investigating the metabolic fate of α,β-unsaturated ketones, (E)-10-Phenyl-3-decen-2-one serves as a control compound that lacks the phenolic moiety responsible for rapid Phase II conjugation (glucuronidation and sulfation) and cytochrome P450-mediated aromatic oxidation observed in ginger-derived analogs. Dehydroparadol and related vanilloid-containing compounds undergo allylic alcohol formation and aromatic hydroxylation via mammalian enzyme systems [1], while the unsubstituted phenyl ring of the target compound is predicted to follow distinct metabolic pathways involving primarily aliphatic oxidation and ketone reduction [2]. This differentiation enables side-by-side comparative metabolism studies that isolate the contribution of the aromatic substitution pattern to metabolic stability.

Analytical Reference Standard for Chromatographic Method Development

The compound's well-defined spectroscopic profile—including complete ¹H-NMR, ¹³C-NMR, IR, and Raman characterization [1]—combined with its distinct retention behavior relative to more polar ginger-derived analogs, makes it suitable as an analytical reference standard for HPLC and GC-MS method development in natural product and synthetic chemistry laboratories. Its higher predicted lipophilicity (estimated LogP ~5.0-5.5) ensures clear chromatographic resolution from the more polar vanilloid-containing compounds such as [6]-paradol and [6]-gingerol, which elute earlier under reverse-phase conditions due to their lower LogP values [2].

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